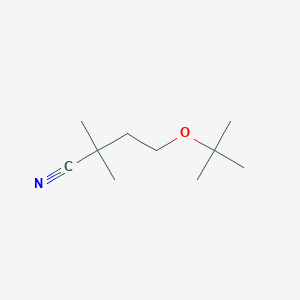
4-(Tert-butoxy)-2,2-dimethylbutanenitrile
Overview
Description
4-(Tert-butoxy)-2,2-dimethylbutanenitrile, also known as 4-TBDMBN, is a nitrile compound with the molecular formula C9H17NO. It is a colorless liquid with a pungent odor. 4-TBDMBN is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and a catalyst in polymerization reactions.
Scientific Research Applications
Synthesis and Reactivity
- The cyclization of related compounds, such as 2-amino-4-chloro-3,3-dimethylbutanenitrile with potassium tert-butoxide, leads to cyclopropanecarbonitriles, showcasing a route to functionalized cyclopropanes which could have implications in drug development and material science (Aelterman et al., 1999).
- Electrochemical studies of N-tert-butoxy radicals highlight their reversible redox behavior, which is crucial for understanding the stability and reactivity of organic radicals in synthetic chemistry (Miura & Muranaka, 2006).
Chemiluminescence and Photophysics
- Base-induced chemiluminescence from dioxetane derivatives offers insight into the generation of light through chemical reactions, which is relevant for developing sensitive detection methods in analytical chemistry (Matsumoto et al., 2001).
Material Science and Catalysis
- Research on phosphaboradibenzofulvenes and their reaction with hydrogen and other small molecules opens up avenues for novel catalysts and materials with unique electronic properties (Breunig et al., 2013).
- The synthesis and thermal properties of polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol indicate their potential in creating high-performance polymers with exceptional stability and solubility (Hsiao et al., 2000).
Antioxidants and Stability Studies
- Thermochemical studies on bisphenol antioxidants discuss their reactivity and efficiency as antioxidants, which is vital for designing more effective stabilizers for various industrial applications (Lucarini et al., 2001).
- A study on the catalytic activity of a molybdenum dimer for olefin epoxidation underlines the potential for efficient catalysts in converting carbon dioxide to carbon monoxide, contributing to CO2 reduction efforts (Pereira et al., 2007).
properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLJDXEKHBTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)-2,2-dimethylbutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



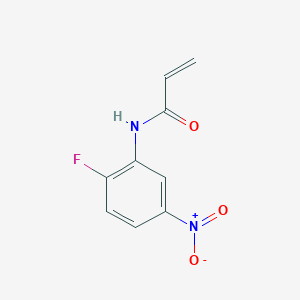
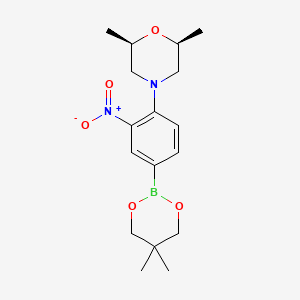
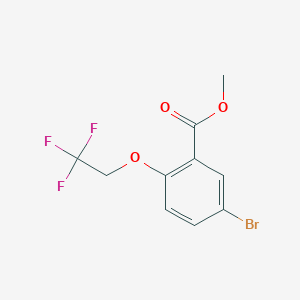
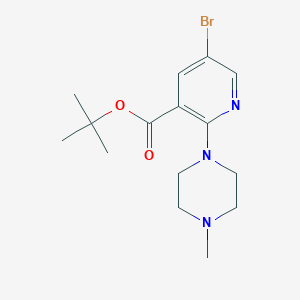
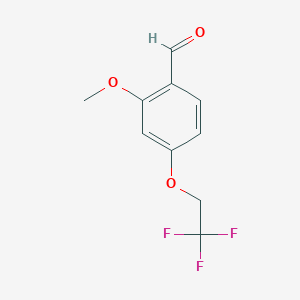

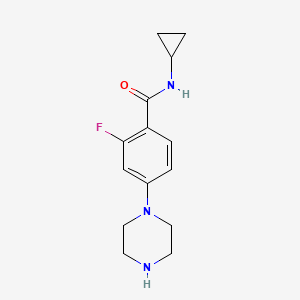
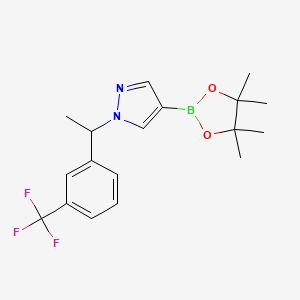
![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)
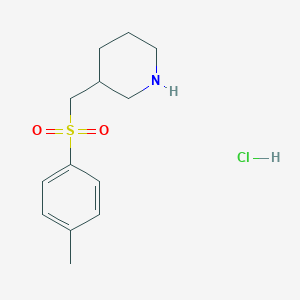

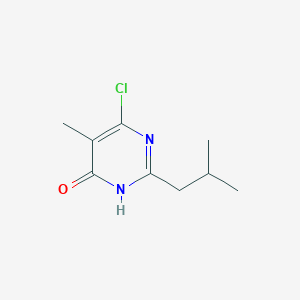
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)